N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)propanamide
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Overview
Description
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)propanamide is a synthetic organic compound It is characterized by the presence of a chlorobenzyl group, a dioxidotetrahydrothiophenyl group, and a methoxyphenoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)propanamide typically involves multiple steps:
Formation of the Chlorobenzyl Intermediate: The starting material, 4-chlorobenzyl chloride, reacts with a suitable nucleophile to form the chlorobenzyl intermediate.
Introduction of the Dioxidotetrahydrothiophenyl Group: The intermediate undergoes a reaction with a thiophene derivative under oxidative conditions to introduce the dioxidotetrahydrothiophenyl group.
Attachment of the Methoxyphenoxy Group: The resulting compound is then reacted with 2-methoxyphenol in the presence of a base to form the methoxyphenoxy intermediate.
Formation of the Propanamide Backbone: Finally, the intermediate is reacted with a suitable amine and acylating agent to form the propanamide backbone, yielding the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)propanamide would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-hydroxyphenoxy)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-ethoxyphenoxy)propanamide: Similar structure but with an ethoxy group instead of a methoxy group.
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)propanamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The uniqueness of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)propanamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of the methoxy group may enhance its solubility or bioavailability compared to similar compounds with different substituents.
Properties
Molecular Formula |
C21H24ClNO5S |
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Molecular Weight |
437.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide |
InChI |
InChI=1S/C21H24ClNO5S/c1-15(28-20-6-4-3-5-19(20)27-2)21(24)23(18-11-12-29(25,26)14-18)13-16-7-9-17(22)10-8-16/h3-10,15,18H,11-14H2,1-2H3 |
InChI Key |
BZDFIGKJRFKUSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=CC=C(C=C1)Cl)C2CCS(=O)(=O)C2)OC3=CC=CC=C3OC |
Origin of Product |
United States |
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